Regiochemical Identity: N1-Cyclopropyl Substitution Confers Documented Pharmacological Relevance Versus N2- or Unsubstituted Analogs
The N1-cyclopropyl substitution pattern in 1-cyclopropyl-1H-indazole-5-carbaldehyde is structurally and pharmacologically distinct from N2-substituted or unsubstituted indazole analogs. In drug discovery contexts, N1- and N2-alkyl indazoles exhibit divergent pharmaceutical and biological activities owing to differing molecular shapes and electrostatic distributions that affect target binding and selectivity . In the indazole-5-carboxaldehyde series, the cyclopropyl group at N1 is a component of pharmacologically active scaffolds including DDR1 kinase inhibitors and allosteric glucokinase activators [1][2]. Among commercially available indazole-5-carbaldehydes, N1-substituted variants differ by N1-group identity (methyl vs. cyclopropyl vs. substituted benzyl), with the cyclopropyl variant providing a specific balance of steric bulk (cyclopropyl van der Waals volume ~45 ų versus methyl ~25 ų) and conformational rigidity not achievable with other N1 substituents .
| Evidence Dimension | N1-Substituent Structural Parameters |
|---|---|
| Target Compound Data | N1-Cyclopropyl group: three-membered ring, constrained geometry, σ-donor electronic character, van der Waals volume ~45 ų |
| Comparator Or Baseline | 1-Methyl-1H-indazole-5-carbaldehyde: N1-Methyl group, freely rotating, van der Waals volume ~25 ų; 1H-Indazole-5-carbaldehyde: N1-H, no alkyl substitution |
| Quantified Difference | Cyclopropyl group provides ~80% greater steric volume than methyl at N1 position; introduces ring strain and conformational locking absent in methyl or H |
| Conditions | Calculated and literature-derived structural parameters; based on comparative analysis of commercially available indazole-5-carbaldehyde analogs |
Why This Matters
The N1-cyclopropyl substitution pattern in this compound maps directly onto the structural requirements of validated pharmacophores in kinase and metabolic disease targets, whereas N1-methyl or N1-H analogs lack this specific substitution and may fail to recapitulate target engagement profiles.
- [1] Richter, H. et al. DNA-Encoded Library-Derived DDR1 Inhibitor Prevents Fibrosis and Renal Function Loss in a Genetic Mouse Model of Alport Syndrome. PDB ID: 6FIN. View Source
- [2] PDBj. Discovery of potent and orally active 1,4-disubstituted indazoles as novel allosteric glucokinase activators. Bioorg. Med. Chem. Lett., Vol. 27. View Source
